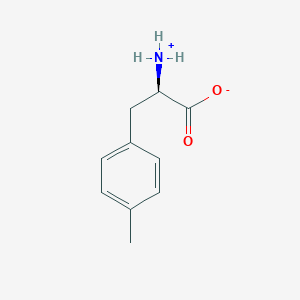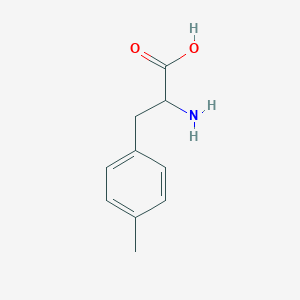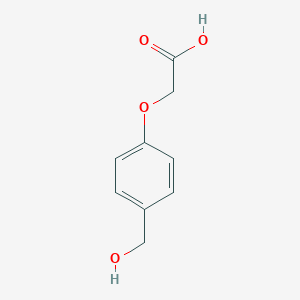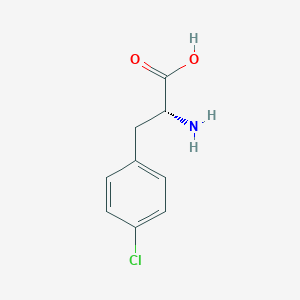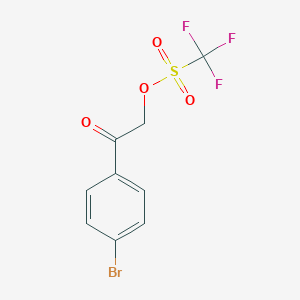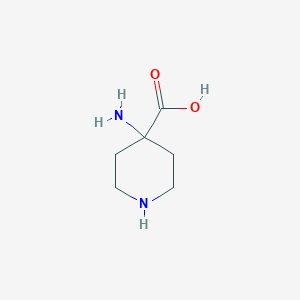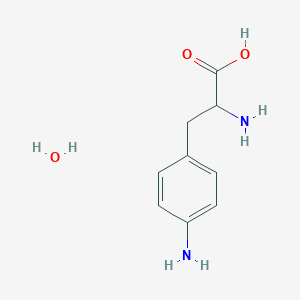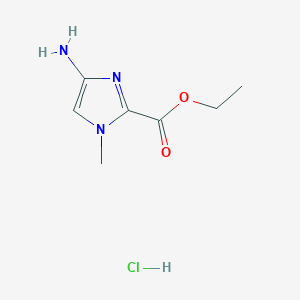
3-フルオロ-D-フェニルアラニン
概要
説明
3-Fluoro-D-phenylalanine is a compound with the molecular formula C9H10FNO2 . It is a derivative of phenylalanine, an essential aromatic amino acid . The compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 3-Fluoro-D-phenylalanine involves a tri-enzymatic cascade reaction for the generation of D-Phe from cheap L-Phe, employing the enzymes LAAD, DAPDH, and GDH . The activity towards PPA was improved by protein engineering .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-D-phenylalanine includes a benzyl side chain that engages in various types of energetically favorable aromatic interactions . The compound contains a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds .
Chemical Reactions Analysis
The chemical reactions involving 3-Fluoro-D-phenylalanine are complex and involve multiple steps. The compound is involved in various types of energetically favorable aromatic interactions . The direct formation of the C-F bond by fluorinase is the most effective and promising method .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-D-phenylalanine include a molecular weight of 183.18 g/mol, a topological polar surface area of 63.3 Ų, and a molar refractivity of 45.5±0.3 cm³ . The compound also has a density of 1.3±0.1 g/cm³, a boiling point of 305.0±32.0 °C at 760 mmHg, and a flash point of 138.3±25.1 °C .
科学的研究の応用
生化学試薬
“3-フルオロ-D-フェニルアラニン”は、生化学試薬として使用されます . 生化学試薬は、生化学研究および分析で使用される物質です。これらの試薬は、新薬の開発や医療および生物学研究の発展において重要な役割を果たします。
医薬品用途
“3-フルオロ-D-フェニルアラニン”を含むフッ素化フェニルアラニンは、産業的および医薬品的な用途において重要な役割を果たしてきました . これらの化合物は、潜在的な酵素阻害剤および治療薬として重要な役割を果たすように発展してきました .
タンパク質の折り畳み
タンパク質にフッ素化芳香族アミノ酸を組み込むと、特に治療タンパク質やペプチドベースのワクチンにおいて、タンパク質の異化安定性が向上します . これは、タンパク質の折り畳み、タンパク質間相互作用、およびリボソーム翻訳に影響を与えます .
生物活性特性の調節
“3-フルオロ-D-フェニルアラニン”において、水素をフッ素に置き換えると、酸性度、塩基性、疎水性、幾何学、コンホメーション、反応性、さらにアナログのバイオアベイラビリティを調節することができます . これらの特性の調整は、フッ素が水素の次に小さいサイズであることから生じます .
酵素阻害剤
“3-フルオロ-D-フェニルアラニン”を含むフッ素化アミノ酸は、酵素阻害剤として重要な役割を果たしてきました . 酵素阻害剤は、酵素に結合してその活性を低下させる分子です。これらの阻害剤は、医学、農業、生化学において多くの用途があります。
治療薬
“3-フルオロ-D-フェニルアラニン”を含むフッ素化アミノ酸は、治療薬として使用されてきました . これらの化合物は、タンパク質の折り畳み、タンパク質間相互作用、リボソーム翻訳、親油性、酸性度/塩基性、最適pH、安定性、熱安定性、および治療特性などの側面に影響を与え、ペプチドおよびタンパク質の特性を調節することができます
Safety and Hazards
Safety data sheets indicate that 3-Fluoro-D-phenylalanine should not be used in food, drug, pesticide, or biocidal product use . The compound should be handled with personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided . In case of accidental release, the compound should be swept up and shoveled into suitable containers for disposal .
将来の方向性
The future development trends of 3-Fluoro-D-phenylalanine and other fluorinated compounds are promising. The compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials science . The direct formation of the C-F bond by fluorinase is the most effective and promising method, and researchers are working to understand the significance of enzymatic methods for the synthesis of fluorinated compounds .
作用機序
Target of Action
3-Fluoro-D-phenylalanine primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is predominantly expressed in various tissues and plays a crucial role in mediating the exchange of essential amino acids . This transporter is also involved in the uptake of 3-Fluoro-D-phenylalanine .
Mode of Action
3-Fluoro-D-phenylalanine interacts with its target, LAT1, by being incorporated into the transporter. This interaction results in the compound being transported across the cell membrane . The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
Biochemical Pathways
The biochemical pathways affected by 3-Fluoro-D-phenylalanine are primarily related to protein synthesis and metabolism. The compound modulates the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties . The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .
Pharmacokinetics
It is known that the compound is metabolically stable . The introduction of fluorine into phenylalanine can improve the biophysical and chemical properties of bioactives . This modification can enhance the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 3-Fluoro-D-phenylalanine’s action are primarily related to its role as a potential enzyme inhibitor and therapeutic agent . The compound has been found to play an important role in topography imaging of tumor ecosystems using PET . Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .
Action Environment
The action, efficacy, and stability of 3-Fluoro-D-phenylalanine can be influenced by various environmental factors. For instance, the compound’s effectiveness as an enzyme inhibitor or therapeutic agent can be affected by the presence of other compounds or conditions in the cellular environment
生化学分析
Cellular Effects
3-Fluoro-D-phenylalanine has significant effects on various types of cells and cellular processes. It modulates the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability .
Molecular Mechanism
At the molecular level, 3-Fluoro-D-phenylalanine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The direct formation of the C-F bond by fluorinase is the most effective and promising method .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-Fluoro-D-phenylalanine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
3-Fluoro-D-phenylalanine is involved in the phenylpropanoid pathway for the synthesis of flavones . It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H) .
Transport and Distribution
The transport and distribution of 3-Fluoro-D-phenylalanine within cells and tissues are not well-studied. It is known that the L-type amino acid transporter 1 (LAT1) is responsible for transporting large neutral amino acids, including phenylalanine .
Subcellular Localization
The subcellular localization of 3-Fluoro-D-phenylalanine is not well-documented in the current literature. It is known that phenylalanine ammonia-lyases (PAL1, -2 and -3) and Cinnamate 4-Hydroxlase (C4H), key enzymes in the phenylpropanoid pathway for the synthesis of flavones, localize to the endoplasmic reticulum .
特性
IUPAC Name |
(2R)-2-amino-3-(3-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHRYODZTDMVSS-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110117-84-5 | |
| Record name | 110117-84-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



